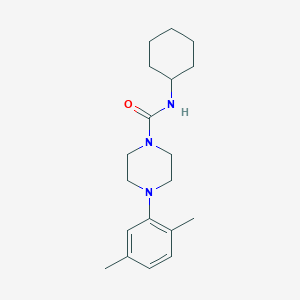
3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide, commonly known as FIPA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. FIPA is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a vital role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
FIPA exerts its pharmacological effects by inhibiting 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide. 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide is a family of serine/threonine kinases that play a crucial role in various cellular processes. FIPA binds to the regulatory domain of 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
FIPA has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. FIPA also inhibits the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. Additionally, FIPA has been found to have antioxidant properties, protecting cells from oxidative stress.
実験室実験の利点と制限
One of the significant advantages of FIPA is its high potency as a 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide inhibitor. This allows for the use of lower concentrations of the compound in experiments, reducing the risk of toxicity. However, FIPA has a relatively short half-life, making it challenging to maintain a consistent concentration in cell culture experiments. Additionally, FIPA is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of FIPA. One area of interest is exploring its potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to determine the optimal dosage and administration of FIPA for these applications. Additionally, the development of more soluble forms of FIPA could expand its use in various experiments. Finally, the study of FIPA's mechanism of action could provide insight into the role of 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide in cellular processes and lead to the development of new 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide inhibitors with improved properties.
Conclusion:
In conclusion, 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide, or FIPA, is a potent inhibitor of 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide with potential therapeutic applications in cancer and inflammatory diseases. Its synthesis method is simple and efficient, and it has several biochemical and physiological effects. While FIPA has some limitations in lab experiments, its high potency makes it a valuable tool for studying 3-(2-furyl)-N-(4-isopropylphenyl)-2-phenylacrylamide signaling. Future research on FIPA could lead to the development of new therapeutic agents and a better understanding of cellular processes.
合成法
FIPA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(2-furyl)-2-propen-1-amine with 4-isopropylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzaldehyde to obtain the final product, FIPA. The yield of the synthesis is typically around 70%.
科学的研究の応用
FIPA has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. FIPA has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16(2)17-10-12-19(13-11-17)23-22(24)21(15-20-9-6-14-25-20)18-7-4-3-5-8-18/h3-16H,1-2H3,(H,23,24)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLABLOIIFQJIFV-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-2-phenyl-N-[4-(propan-2-yl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5728207.png)


![2-(2-furyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5728238.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5728257.png)



![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)
![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)
![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)